Dabigatran Impurity 9 (IVA-9) is a known impurity of the drug Dabigatran etexilate. Dabigatran etexilate is a prodrug of Dabigatran, a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. [] IVA-9 is classified as a process-related impurity, meaning it can arise during the manufacturing process of Dabigatran etexilate. [] The presence of impurities like IVA-9 can impact the quality, safety, and efficacy of pharmaceutical products. [] Therefore, it is essential to understand its formation, properties, and control strategies during drug development.
One of the key chemical reactions described for IVA-9 is its oxidation by Cerium(IV) sulfate in an acidic medium. This reaction is the basis for both the spectrophotometric and titrimetric methods developed for quantifying IVA-9. [] In this reaction, excess Cerium(IV) sulfate oxidizes IVA-9, and the remaining Cerium(IV) is then reacted with a known quantity of ferrous ammonium sulfate. The resulting ferric ions then react with thiocyanate in an acidic medium to produce a brown-colored complex, which can be analyzed spectrophotometrically. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7